molecular formula C11H14O2 B3102753 3-(3-Ethylphenyl)propanoic acid CAS No. 142332-76-1

3-(3-Ethylphenyl)propanoic acid

Cat. No. B3102753
CAS RN: 142332-76-1
M. Wt: 178.23 g/mol
InChI Key: DFYRKWSEEMHOGX-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)propanoic acid is an organic compound with the chemical formula C11H14O2. It has a molecular weight of 178.23 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group that is substituted with an ethyl group . The molecular formula is C11H14O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.228 Da and a monoisotopic mass of 178.099380 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Anticancer Properties

One of the notable applications of cinnamic acid derivatives, which are structurally related to "3-(3-Ethylphenyl)propanoic acid", lies in their anticancer potentials. These derivatives have garnered attention due to their ability to interact with biological systems, offering a promising avenue for anticancer research. The chemical flexibility of the cinnamic acid backbone allows for a variety of modifications, leading to compounds with significant antitumor efficacy. This area of research is critical for developing new anticancer agents and understanding their mechanisms of action (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activity

Phenolic acids, including compounds structurally similar to "this compound", are recognized for their antioxidant properties. Chlorogenic Acid (CGA), a phenolic acid, demonstrates a wide range of biological activities such as antioxidant, anti-inflammatory, and cardioprotective effects. Research on CGA and related phenolic acids contributes to our understanding of how these compounds can be utilized for their therapeutic potential, especially in managing oxidative stress-related diseases (Naveed et al., 2018).

Analytical and Biochemical Applications

Analytical methods for determining antioxidant activity highlight the importance of "this compound" and related compounds in various research fields. These methods provide insights into the efficacy and mechanisms of antioxidants, contributing to food science, medicine, and pharmacology. Understanding these compounds' antioxidant capacity is crucial for their application in health and disease prevention (Munteanu & Apetrei, 2021).

Environmental and Safety Considerations

The study of chemical interactions and safety, such as the explosive potential when mixing certain chemicals, underscores the importance of understanding the chemical properties and reactions of compounds like "this compound". Such research is vital for ensuring safety in industrial and laboratory settings, highlighting the broader implications of chemical research in real-world applications (Hedlund et al., 2014).

Safety and Hazards

While specific safety data for 3-(3-Ethylphenyl)propanoic acid is not available, general precautions should be taken while handling this compound. This includes avoiding inhalation of dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(3-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYRKWSEEMHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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